Butyl 4-[5-amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate
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Overview
Description
Butyl 4-[5-amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate is a complex organic compound that features a unique combination of functional groups, including a benzodiazole ring, a pyrrole ring, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 4-[5-amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodiazole and pyrrole intermediates, followed by their coupling and subsequent esterification to form the final product. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, can enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Butyl 4-[5-amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines or alcohols .
Scientific Research Applications
Chemistry
In chemistry, Butyl 4-[5-amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds .
Biology and Medicine
Its structural features make it a candidate for drug development, particularly in the design of molecules with specific biological activities .
Industry
In industry, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity. It may also find applications in the development of sensors and electronic devices .
Mechanism of Action
The mechanism of action of Butyl 4-[5-amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodiazole and pyrrole derivatives, such as:
- 1-Methyl-1H-benzodiazole-2-amine
- 3-Oxo-2,3-dihydro-1H-pyrrole-1-carboxylate
- 4-Amino-1H-benzodiazole-2-carboxylate
Uniqueness
What sets Butyl 4-[5-amino-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-3-oxo-2,3-dihydro-1H-pyrrol-1-YL]benzoate apart is its combination of functional groups, which provides a unique reactivity profile and potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C23H24N4O3 |
---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
butyl 4-[3-hydroxy-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-1-yl]benzoate |
InChI |
InChI=1S/C23H24N4O3/c1-3-4-13-30-23(29)15-9-11-16(12-10-15)27-14-19(28)20(21(27)24)22-25-17-7-5-6-8-18(17)26(22)2/h5-12,24,28H,3-4,13-14H2,1-2H3 |
InChI Key |
XLUZOFHMGPWLCK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2CC(=C(C2=N)C3=NC4=CC=CC=C4N3C)O |
Origin of Product |
United States |
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